molecular formula C20H18N4O4S2 B11546834 1-(morpholin-4-yl)-2-[(6-{[(E)-(3-nitrophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]ethanone

1-(morpholin-4-yl)-2-[(6-{[(E)-(3-nitrophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]ethanone

Cat. No.: B11546834
M. Wt: 442.5 g/mol
InChI Key: DOGFXKXPQREMKR-UHFFFAOYSA-N
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Description

1-(MORPHOLIN-4-YL)-2-({6-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ETHAN-1-ONE is a complex organic compound that features a morpholine ring, a benzothiazole moiety, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

1-(MORPHOLIN-4-YL)-2-({6-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ETHAN-1-ONE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

1-(MORPHOLIN-4-YL)-2-({6-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ETHAN-1-ONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(MORPHOLIN-4-YL)-2-({6-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. The nitrophenyl group, benzothiazole moiety, and morpholine ring each contribute to its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

    4-(4-amino-3-fluorophenyl)morpholin-3-one: Shares the morpholine ring and aromatic substitution pattern.

    4-{[(E)-(4-Methoxyphenyl)methylidene]amino}-N-(4-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)benzenesulfonamide: Contains similar aromatic and imine functionalities.

Uniqueness

1-(MORPHOLIN-4-YL)-2-({6-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ETHAN-1-ONE is unique due to its combination of a morpholine ring, benzothiazole moiety, and nitrophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C20H18N4O4S2

Molecular Weight

442.5 g/mol

IUPAC Name

1-morpholin-4-yl-2-[[6-[(3-nitrophenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]ethanone

InChI

InChI=1S/C20H18N4O4S2/c25-19(23-6-8-28-9-7-23)13-29-20-22-17-5-4-15(11-18(17)30-20)21-12-14-2-1-3-16(10-14)24(26)27/h1-5,10-12H,6-9,13H2

InChI Key

DOGFXKXPQREMKR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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